molecular formula C19H17N3O2S2 B310426 2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide

2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide

Katalognummer: B310426
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: BSFCGEMLLHCPLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide is an organic compound that features a benzoylphenyl group and a thiadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of 2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzoylphenyl group can interact with hydrophobic pockets in proteins, while the thiadiazole ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-benzoylphenyl)propionitrile: This compound is similar in structure but lacks the thiadiazole ring.

    2-(3-benzoylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound has an acetamide group instead of a propanamide group.

Uniqueness

2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to the presence of both the benzoylphenyl group and the thiadiazole ring. This combination allows for specific interactions with molecular targets, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C19H17N3O2S2

Molekulargewicht

383.5 g/mol

IUPAC-Name

2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C19H17N3O2S2/c1-12(17(24)20-18-21-22-19(25-2)26-18)14-9-6-10-15(11-14)16(23)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,20,21,24)

InChI-Schlüssel

BSFCGEMLLHCPLH-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SC

Kanonische SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.